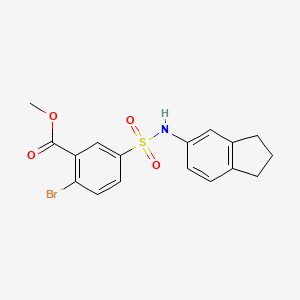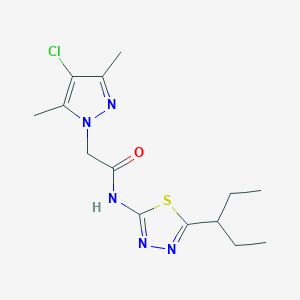
methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate has been reported to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Additionally, it has been reported to have a synergistic effect when used in combination with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate. One direction is to further investigate its mechanism of action and how it interacts with other chemotherapeutic agents. Another direction is to study its potential applications in other types of cancer. Additionally, there is a need to develop more efficient synthesis methods to increase the yield and purity of the final product.
Métodos De Síntesis
The synthesis of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,3-dihydro-1H-indene-5-sulfonamide in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting product is then treated with methyl iodide to form methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate. This method has been reported to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate has been studied for its potential applications in the field of medicine. It has been reported to have anticancer properties, specifically against breast cancer cells. In a study conducted by Zhang et al. (2017), it was found that methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it was found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c1-23-17(20)15-10-14(7-8-16(15)18)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABRZHLAGNDWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B7552188.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)
![N-[2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7552213.png)
![(E)-N-[3-[4-(dimethylamino)phenyl]propyl]-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide](/img/structure/B7552215.png)
![N-(2,3-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7552219.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(4-methoxyphenyl)propyl]propanamide](/img/structure/B7552223.png)
![Ethyl 1-[4-[[1-(pyridin-4-ylmethyl)pyrazol-3-yl]carbamoyl]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7552226.png)
![N-[(3-carbamoylphenyl)methyl]-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7552232.png)
![1-(4-bromobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7552236.png)
![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)

![4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7552274.png)